molecular formula C11H10N4 B1483882 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2091689-57-3

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483882
CAS No.: 2091689-57-3
M. Wt: 198.22 g/mol
InChI Key: DDWQCCHBZZZGJE-UHFFFAOYSA-N
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Description

“2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile” is a compound that belongs to the class of organic compounds known as benzyl cyanides . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of such compounds often involves intermediate derivatization methods (IDMs) . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse, given the versatility of the pyrazole structure . For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various methods. For instance, the melting point can be determined . The compound is also likely to be highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Antioxidant Activity

A key intermediate closely related to 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile was used to synthesize polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these compounds exhibited antioxidant activities comparable to ascorbic acid, demonstrating the potential of such structures in developing new antioxidant agents (A. El‐Mekabaty, 2015).

Antitumor and Antimicrobial Activities

Novel synthetic routes were explored to produce pyrazolo[3,4-b]pyridines under microwave irradiation, leading to compounds with significant antibacterial, antifungal, and antitumor activities. This illustrates the therapeutic potential of derivatives synthesized from this compound (M. El-Borai et al., 2012).

Corrosion Inhibition

A study on heterocyclic derivatives, including 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (a related compound), explored their effectiveness as corrosion inhibitors on C-steel surfaces in HCl. The research indicated that these compounds could significantly inhibit corrosion, which could be valuable in industrial applications (R. A. Abdel Hameed et al., 2020).

Advanced Materials and Organic Synthesis

Fluorescent Materials

Research into novel fluorescent derivatives stemming from phenyl acetonitrile has led to the creation of compounds with unique thermal and photophysical properties, indicating the potential for developing new materials for various applications, including sensing and imaging (Vikas Padalkar et al., 2013).

Properties

IUPAC Name

2-(5-amino-3-phenylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-6-7-15-11(13)8-10(14-15)9-4-2-1-3-5-9/h1-5,8H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWQCCHBZZZGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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